

Preclinical Bioactivity of Ninerafaxstat: An Overview of a Novel Metabolic Modulator

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Compound of Interest

Compound Name: *Ninerafaxstat trihydrochloride*

Cat. No.: *B12382395*

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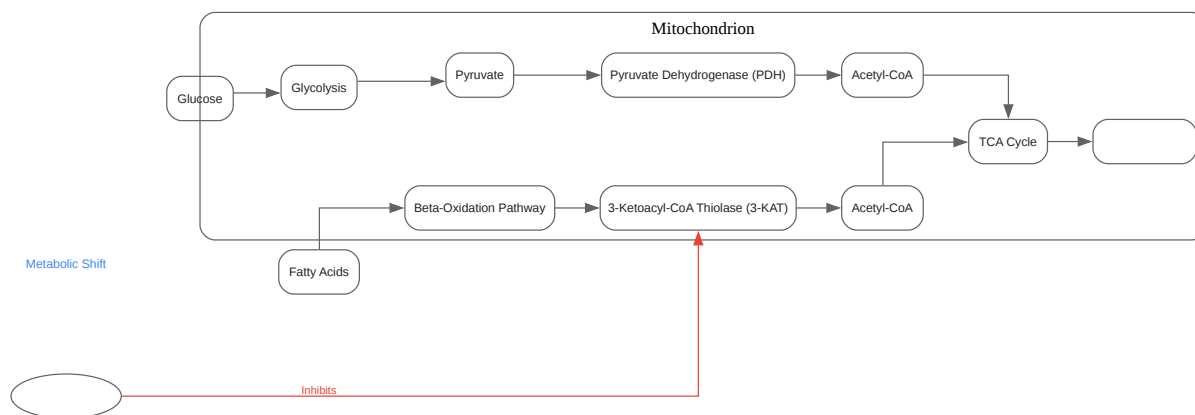
Absence of Preclinical Data in NASH Models

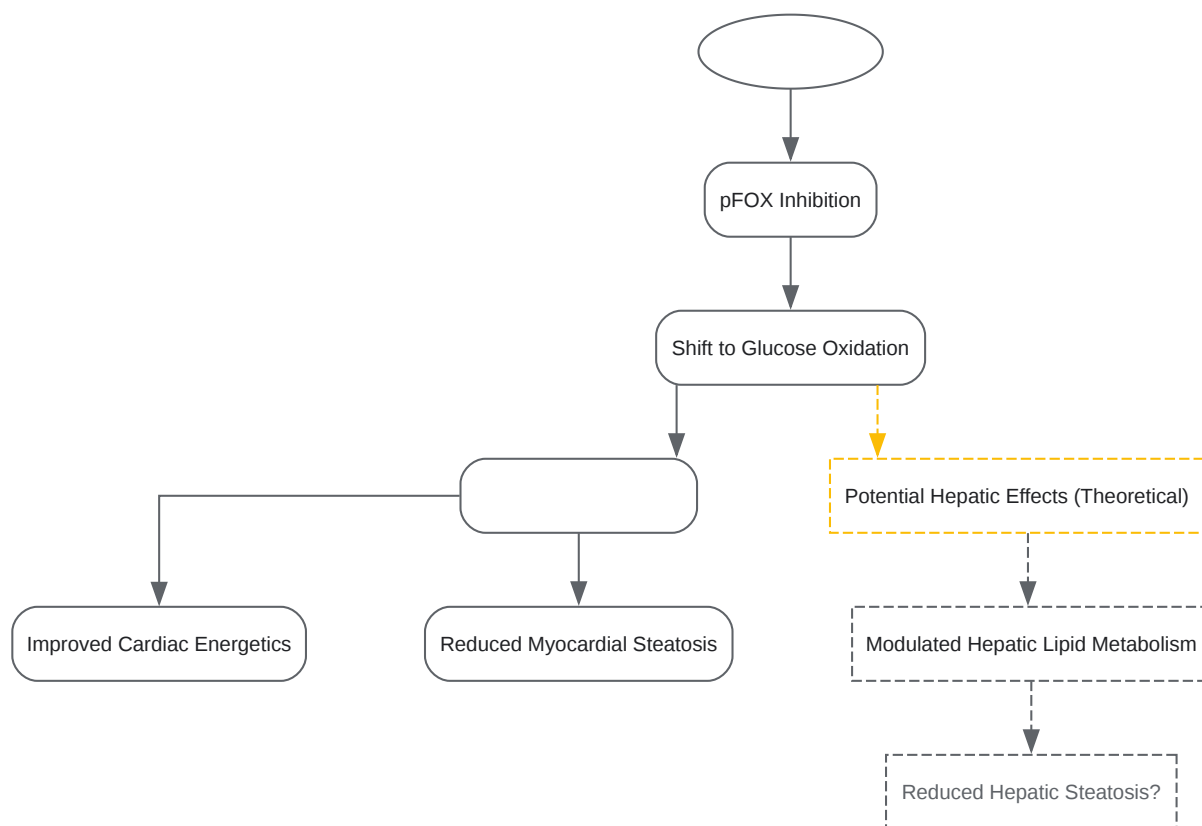
Despite a comprehensive search of publicly available scientific literature, no preclinical studies investigating the bioactivity of Ninerafaxstat in animal models of Non-alcoholic Steatohepatitis (NASH) have been identified. The development of Ninerafaxstat has been primarily focused on its therapeutic potential in cardiovascular diseases. Therefore, this document will outline the established mechanism of action of Ninerafaxstat and summarize its preclinical and clinical findings in the context of cardiovascular disease, which may provide a theoretical framework for its potential, yet unproven, effects on hepatic metabolism.

Core Mechanism of Action: Partial Fatty Acid Oxidation (pFOX) Inhibition

Ninerafaxstat is a novel, investigational cardiac mitotrope that acts as a partial fatty acid oxidation (pFOX) inhibitor.[1] In states of metabolic stress, such as in heart failure, the heart's energy metabolism shifts towards an over-reliance on fatty acid oxidation, which is less oxygen-efficient compared to glucose oxidation.[2][3] Ninerafaxstat works by partially inhibiting the beta-oxidation of long-chain fatty acids in the mitochondria. This action is achieved through the direct competitive inhibition of 3-ketoacyl-CoA thiolase (3-KAT), the final enzyme in the mitochondrial long-chain fatty acid beta-oxidation pathway.[4] This metabolic shift is intended to increase cardiac efficiency, particularly when oxygen supply is limited.[4]

The primary mechanism of action of Ninerafaxstat is to shift the heart's energy substrate preference from fatty acids towards glucose.^[1] This metabolic reprogramming leads to a more efficient generation of mitochondrial ATP, which is crucial for maintaining normal cardiac function, without negatively impacting heart rate, rhythm, ejection fraction, or blood pressure.^[1]





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